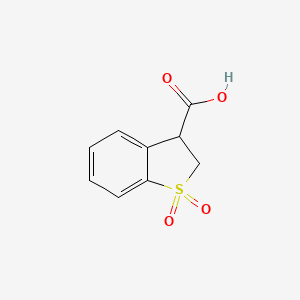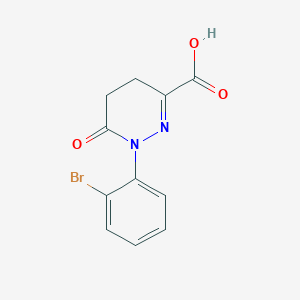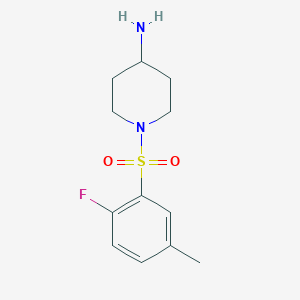![molecular formula C12H15N3S B7556413 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of pyrazolamines, which are known for their anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
This compound has also been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes this compound a potential candidate for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
This compound has also been shown to induce apoptosis in cancer cells. The exact mechanism of this action is not fully understood, but it is believed to involve the activation of caspases, which are enzymes involved in the process of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It reduces the production of prostaglandins, which are mediators of inflammation and pain. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
This compound has also been shown to induce apoptosis in cancer cells. This makes this compound a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine. One direction is to further explore its potential therapeutic applications in various diseases. It has already been shown to have anti-inflammatory, analgesic, and anti-cancer properties, but further studies are needed to fully understand its potential in these areas.
Another direction is to explore the use of this compound in combination with other compounds for the treatment of various diseases. It has been shown to have synergistic effects with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and chemotherapeutic agents.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various pathways in the body. This will help to better understand its potential therapeutic applications and to develop more effective treatments for various diseases.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and has been extensively studied for its potential in various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine involves the reaction of 1-methylpyrazole-4-carboxylic acid with 4-methylthiobenzyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to yield this compound. This method has been optimized to produce high yields of this compound with good purity.
Propriétés
IUPAC Name |
1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15-9-11(8-14-15)13-7-10-3-5-12(16-2)6-4-10/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXROMIATROMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
